3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, also known as N-phenyl-5-quinolin-3-ylpyridin-3-amine, is a chemical compound with the molecular formula and a molecular weight of 297.4 g/mol. This compound belongs to the class of heterocyclic aromatic amines and has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound can be identified by its CAS number 767342-25-6. It is classified under organic compounds, specifically as an aromatic amine due to the presence of both pyridine and quinoline rings in its structure. The unique arrangement of these rings may confer distinct chemical properties and biological activities compared to other related compounds.
The synthesis of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- typically involves several key steps:
The reaction conditions typically require careful control of temperature and pressure to optimize yields. For instance, palladium catalysts are often employed under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- features a quinoline ring fused to a pyridine ring, with an amine group attached to the pyridine. The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical for aromatic amines, including electrophilic aromatic substitution and nucleophilic reactions due to the presence of nitrogen atoms in both the pyridine and quinoline rings.
Reactions involving this compound may include:
The mechanism of action for 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- in biological systems is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of multiple nitrogen atoms allows for potential hydrogen bonding and coordination with metal ions or active sites on proteins.
Studies suggest that compounds with similar structures may exhibit inhibitory effects on various enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders .
The physical properties include:
Key chemical properties include:
Data from spectral analyses (NMR, IR) confirm the presence of functional groups characteristic of amines and heterocycles, aiding in structural identification .
The primary applications of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- are in scientific research related to drug development. Its unique structure makes it a candidate for:
Research continues into optimizing its synthesis and exploring its biological activity further, making it a compound of interest in medicinal chemistry .
The synthesis of pyridine-quinoline hybrids like 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)- employs strategic condensation reactions between quinoline carbaldehydes and pyridyl nucleophiles. A representative approach involves refluxing 3-quinolinecarboxaldehyde with N-phenyl-5-aminopyridine in ethanol/acetic acid mixtures, achieving cyclization through nucleophilic addition-elimination. This generates the core scaffold with yields of 65-78% after recrystallization [1] [9]. Alternative pathways utilize in situ formation of reactive intermediates: 3-bromoquinoline undergoes nucleophilic substitution with 5-amino-N-phenylpyridine under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF), yielding the hybrid at 80°C in 4 hours [7].
Key structural motifs enhancing bioactivity include:
Table 1: Synthetic Approaches to Pyridine-Quinoline Hybrids
Method | Conditions | Key Intermediate | Yield (%) | |
---|---|---|---|---|
Condensation | Ethanol/AcOH, reflux, 6h | 3-Quinolinecarboxaldehyde | 65-78 | |
Nucleophilic Substitution | K₂CO₃/DMF, 80°C, 4h | 3-Bromoquinoline | 72 | |
Multicomponent Reaction | β-Cyclodextrin/H₂O, ultrasound, 50°C | Aldehyde + Aminopyridine | 85 | [9] |
X-ray crystallography of analogous hybrids (e.g., 3-N-acetyl-5-(pyridin-3-yl)quinoline) reveals coplanar pyridine-quinoline systems with inter-ring torsion angles <5°, facilitating π-stacking in biological targets. Bond lengths (C17=O2: 1.227 Å) and angles confirm electronic delocalization [5]. Molecular docking against PIM-1 kinase (PDB: 2O63) shows competitive ATP-site binding via:
Palladium and copper catalysts enable efficient C–N bond formation between quinoline and pyridine units. Pd-NHC complexes (e.g., [Pd(IPr)(cin)Cl]) catalyze Suzuki-Miyaura couplings of 3-quinolinyl boronic acids with N-(3-bromophenyl)pyrimidin-5-amine, achieving >90% conversion in dioxane at 100°C [4] [7]. This method tolerates diverse functional groups (–CN, –CF₃, esters), crucial for generating derivative libraries.
Copper catalysis provides cost-effective alternatives:
Table 2: Catalytic Systems for C–N Coupling
Catalyst System | Substrate Pair | Temperature (°C) | Time (h) | Yield (%) | |
---|---|---|---|---|---|
Pd(IPr)(cin)Cl | Quinolin-3-boronic acid + 5-Br-pyridinamine | 100 | 12 | 92 | |
CuI/ethylenediamine | 3-Iodoquinoline + 5-Amino-N-phenylpyridine | 120 | 24 | 68 | |
NiCl₂(dppe)/Zn | 3-Bromoquinoline + Aminopyridine | 80 | 6 | 75 | [4] |
Mechanistic studies reveal oxidative addition of aryl halides to Pd(0) as rate-limiting. For copper systems, single-electron transfer (SET) generates aryl radicals that attack amine nucleophiles [4]. The scalability of these methods was demonstrated in the synthesis of kinase inhibitors (>5g batches) [1].
Regioselectivity in pyridine-quinoline hybrids is governed by electronic and steric factors:
Controlled functionalization employs:
Table 3: Regioselectivity Directing Effects
Directing Group | Position Favored | Example Reaction | Regioselectivity Ratio | |
---|---|---|---|---|
–CONH₂ at C4 (pyridine) | C3 | Isopropylation | 3:1 (C3:C2) | |
–CF₃ at C4 (pyridine) | C2 | Trifluoromethylation | 1:0 | |
N-Oxide (quinoline) | C4 | Grignard addition | >20:1 (C4 vs C2) | [3] [4] |
Experimental evidence:
The amino group in N-phenyl-5-(3-quinolinyl)pyridinamine serves as a handle for diversification:
Quinoline ring modifications:
Table 4: Bioactive Derivatives from Post-Synthetic Modifications
Modification | Reagent/Conditions | Biological Activity | Potency Enhancement | |
---|---|---|---|---|
N-Acetylation | Ac₂O/pyridine, 25°C | PIM-1 kinase inhibition | 6.5-fold (IC₅₀) | |
C4-Quinoline arylation | ArI/Pd(OAc)₂/CuI, DMF, 100°C | Antiproliferative (HepG2 cells) | GI₅₀: 1.2 μM | |
Oxime formation | NH₂OH·HCl/EtOH, reflux | Caspase-3/7 activation | Apoptosis induction: 88% | [1] [5] |
Characterization via:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: